N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

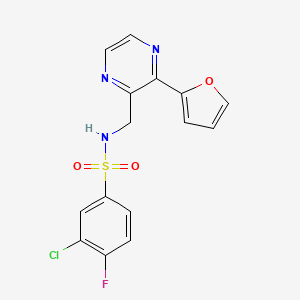

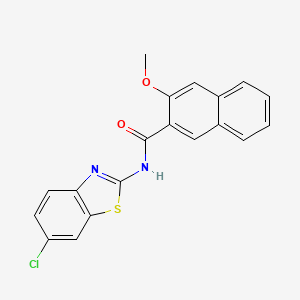

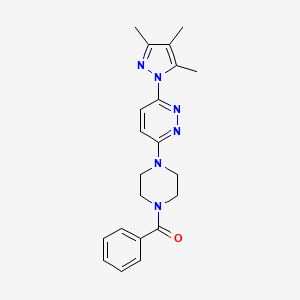

“N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C19H25FN4OS . It is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound is determined by its functional groups and their arrangement in the molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which consists of a carbonyl group (C=O) and an amine (NH2). The thioether group (-S-) is a sulfur atom connected to two carbon atoms .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

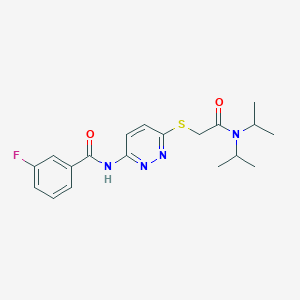

The compound has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and there is a continuous need for new and effective drugs. Researchers have designed and synthesized novel derivatives of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide. Among these derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Inhibition of Calcium Ion Influx

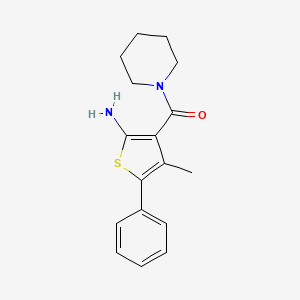

Certain 6-aryl-3(2H)-pyridazinone derivatives, including those substituted at position 5, have been synthesized. These compounds were found to inhibit calcium ion influx, a process crucial for platelet aggregation activation. Understanding their mechanism of action could have implications for cardiovascular health and platelet-related disorders .

Plant Growth Stimulation

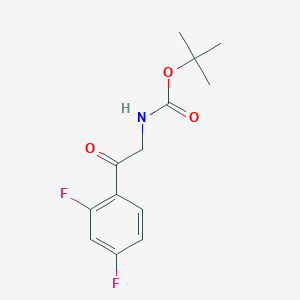

A targeted synthesis of derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out. These synthesized compounds exhibited a pronounced stimulating effect on plant growth. While this application may seem unconventional, it highlights the compound’s diverse properties and potential beyond traditional drug development .

Further Development as Drug Candidates

The molecular interactions of the derivatized conjugates have been studied through docking simulations. These studies suggest that the compound’s structure is suitable for further development as drug candidates. Researchers are exploring modifications and optimization strategies to enhance its efficacy and safety profile .

Potential Anticancer Properties

Although not extensively studied, compounds with pyridazinone moieties have shown promise in other disease contexts. Researchers may investigate the compound’s potential as an anticancer agent due to its unique chemical structure and biological activity .

Pharmacokinetic and Toxicity Studies

To advance its development, researchers should conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Additionally, assessing its toxicity profile in relevant cell lines and animal models is crucial for safety evaluation .

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities shown by similar compounds, it could be a promising candidate for further study .

Eigenschaften

IUPAC Name |

N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2S/c1-12(2)24(13(3)4)18(25)11-27-17-9-8-16(22-23-17)21-19(26)14-6-5-7-15(20)10-14/h5-10,12-13H,11H2,1-4H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWLKOFQUGJPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)

![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)